C.I. Direct Blue 10 belongs to the class of direct dyes and is identified by its Chemical Abstracts Service (CAS) number, which is not specified in the available data. The dye is part of a broader category of azo compounds, which are characterized by the presence of one or more azo groups (-N=N-) in their molecular structure. These compounds can exhibit various reactivity profiles, including potential explosive behavior under specific conditions when suspended in air .
The synthesis of C.I. Direct Blue 10 typically involves a diazotization reaction followed by coupling with an appropriate coupling agent. The general method includes:
Technical details indicate that the synthesis must be conducted under low temperatures to maintain the stability of the diazonium compound, typically around 0-5 degrees Celsius during the diazotization step .
C.I. Direct Blue 10 can undergo several chemical reactions, particularly when exposed to strong acids or oxidizing agents:
These reactions highlight the importance of controlling environmental conditions during both synthesis and application to prevent unwanted chemical transformations .
The mechanism of action for C.I. Direct Blue 10 primarily involves its interaction with cellulose fibers during dyeing processes:
This process is influenced by factors such as temperature, pH, and ionic strength of the dye bath .
C.I. Direct Blue 10 exhibits several notable physical and chemical properties:
These properties make it suitable for various applications but also necessitate careful handling .
C.I. Direct Blue 10 finds extensive use in several scientific and industrial applications:
The versatility of C.I. Direct Blue 10 makes it a valuable compound across different sectors .
C.I. Direct Blue 10 (DB10) emerged during the peak innovation period of synthetic dyes (1880–1900), coinciding with the dominance of azo chemistry. By 1924, over 1,200 synthetic colorants had been commercialized, with disazo and polyazo dyes comprising >75% of direct dyes due to their structural suitability for cellulose fibers [1] [4]. DB10 was classified under Schultz numbering systems (early dye classification) before integration into the inaugural Colour Index (CI) in 1924, which standardized naming conventions and chemical descriptions [1].
Unlike early fugitive triphenylmethane dyes (e.g., Perkin’s Mauve), DB10 offered moderate lightfastness (rated 3–4 on the Blue Wool Scale) and simplified application without mordants. Its adoption exemplified the shift toward cellulose-targeted dyes driven by the textile industry’s demand for cotton colorants [1] [8].
Table 1: Historical Milestones of Direct Blue 10
Period | Development Context | Industrial Significance |
---|---|---|
1880–1900 | Synthesis amid azo dye proliferation | Filled need for cotton dyes with simplified dyeing workflows |
1913–1914 | Listed in US import records (Schultz #) | Quantified among 259 dyes imported >10,000 lb/year into the U.S. |
1924 | Included in 1st Colour Index edition | Standardized identification and nomenclature |
Early Synthesis (Pre-1950):DB10 was produced via diazotization and coupling reactions using benzidine derivatives and naphthol intermediates. This generated significant effluent containing toxic by-products (unreacted amines, salts). Process control was empirical, leading to batch inconsistencies in chromophore formation and purity [1] [4].
Modern Innovations (Post-2000):Regulatory pressures (e.g., EPA/REACH restrictions on benzidine analogs) and environmental concerns drove advancements:
Table 2: Manufacturing Process Evolution
Era | Key Processes | Limitations | Innovations |
---|---|---|---|
Pre-1950 | Batch diazotization; Salt precipitation | High sulfite waste; Benzidine hazards | None |
Post-2000 | Continuous reactors; Liquid formulations | Solubility control; Electrolyte reduction | Catalytic synthesis; Effluent recycling |
DB10 became a staple for cellulosics due to its substantivity for cotton, rayon, and paper. Its application followed SDC Class B classification—salt-controllable exhaustion, requiring NaCl/Na₂SO₄ (10–20 g/L) for optimal uptake at 80–100°C [4] [8].
Key Applications:
Performance Limitations:
Table 3: Technical Application Parameters
Parameter | Conditions for DB10 | Impact on Performance |
---|---|---|
Bath pH | 7.0–8.5 (sodium carbonate) | Prevents acid hydrolysis; Maximizes solubility |
Temperature | 80–100°C | Enhances diffusion into cellulose matrix |
Electrolyte | 10–15 g/L NaCl | Neutralizes fiber charge; Promotes exhaustion |
Aftertreatment | Cationic fixatives (1–2% owf) | Reduces dye leaching by 60–70% |
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